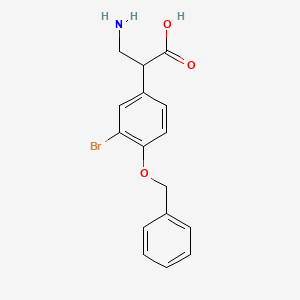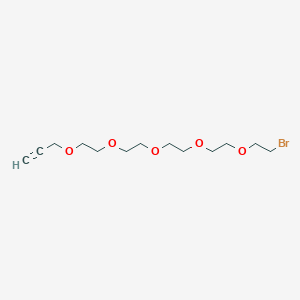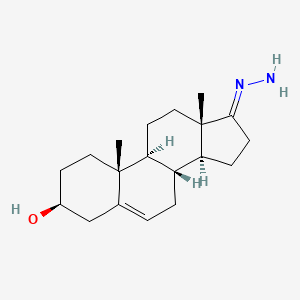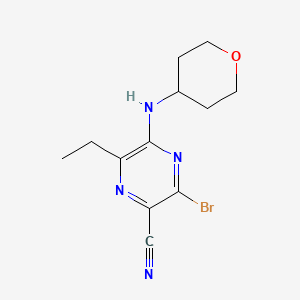
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a brominated benzene ring substituted with a benzyloxy group and an amino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst to yield 3-bromo-4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is then protected by benzylation using benzyl bromide and a base such as potassium carbonate.
Aldol Condensation: The benzylated product undergoes aldol condensation with glycine to form the desired amino acid derivative.
Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and advanced catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the bromine atom provides additional sites for interaction. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-benzyloxyphenyl)propanoic acid
- 3-Amino-2-(4-chlorophenyl)propanoic acid
- 2-Amino-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is unique due to the presence of both the benzyloxy and bromine substituents. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16BrNO3 |
|---|---|
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
3-amino-2-(3-bromo-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16BrNO3/c17-14-8-12(13(9-18)16(19)20)6-7-15(14)21-10-11-4-2-1-3-5-11/h1-8,13H,9-10,18H2,(H,19,20) |
Clave InChI |
YACHKFDKBJSYMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CN)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)




![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)

